

The Role of ATWLPPR Peptide in Tumor Growth: A Technical Guide

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Compound of Interest

Compound Name: ATWLPPR Peptide

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The heptapeptide ATWLPPR has emerged as a significant subject of investigation in oncology for its potential to inhibit tumor growth through the targeted disruption of angiogenesis. This technical guide provides a comprehensive overview of the **ATWLPPR peptide**, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting the VEGF/NRP-1 Axis

The primary anti-tumor activity of the **ATWLPPR peptide** stems from its specific interaction with Neuropilin-1 (NRP-1), a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A), particularly the VEGF165 isoform.[1][2][3] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is heavily reliant on VEGF signaling.[4][5][6] ATWLPPR acts as an antagonist by binding to NRP-1 and selectively inhibiting the binding of VEGF165 to this receptor.[1][2] This disruption of the VEGF165/NRP-1 interaction impedes downstream signaling pathways that promote endothelial cell proliferation, migration, and tube formation, thereby suppressing tumor angiogenesis and consequently, tumor growth.[2][3][4]

Interestingly, ATWLPPR has been shown to inhibit VEGF165 binding to NRP-1 without affecting its interaction with the primary VEGF receptors, VEGFR-1 (flt-1) and VEGFR-2 (KDR). [2] This specificity highlights NRP-1 as a viable target for anti-angiogenic therapies.[2] The C-terminal arginine residue of the **ATWLPPR peptide** has been identified as crucial for its binding and inhibitory activity.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the **ATWLPPR peptide**.

Binding Affinity	
Parameter	Value
IC50 (ATWLPPR for NRP-1)	19 μ M[7]
IC50 (TPC-Ahx-ATWLPPR for NRP-1)	171 μ M[7]
IC50 (ATWLPPR for NRP-1)	60-84 μ M[3]

In Vitro Efficacy	
Parameter	Observation
TPC-Ahx-ATWLPPR cellular uptake in HUVEC	Up to 25-fold greater than TPC alone[7]
In vitro photodynamic activity of TPC-Ahx-ATWLPPR	10.4-fold enhancement compared to TPC[7]

In Vivo Efficacy (MDA-MB-231 Breast Cancer Xenograft Model)

Parameter	Observation
Effect on Tumor Growth	Inhibition of MDA-MB-231 xenograft growth[2]
Effect on Tumor Vasculature	Reduced blood vessel density and endothelial cell area[2]
Effect on Tumor Cell Proliferation	No alteration in the proliferation indices of the tumor[2]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz (DOT language).

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